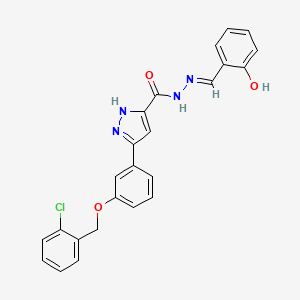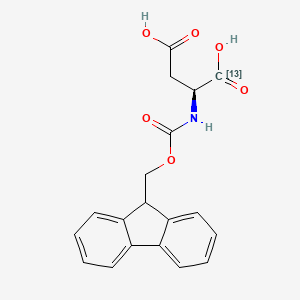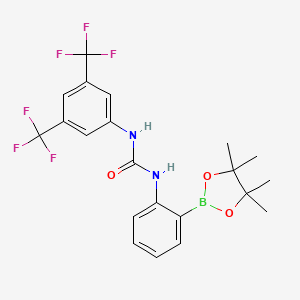![molecular formula C10H16O2 B12058522 Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with two hydroxyl groups attached to the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane framework. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Hydroxylation: The resulting bicyclo[2.2.2]octane derivative is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions. This can be accomplished using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimization for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups to chlorides.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Chlorides, bromides
科学的研究の応用
Chemistry:
Organic Synthesis: Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Enzyme Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: this compound derivatives have potential as therapeutic agents due to their bioactive properties.
Industry:
Materials Science: The compound can be used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the bicyclo[2.2.2]octane framework provides a rigid structure that can modulate the compound’s binding affinity and specificity.
類似化合物との比較
Bicyclo[2.2.2]octane-2,3-diol: Similar structure but lacks the double bond present in Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol.
Bicyclo[2.2.2]octane-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness: Rel-((1R,2R,3R,4S)-bicyclo[222]oct-5-ene-2,3-diyl)dimethanol is unique due to its combination of a bicyclic framework with hydroxyl groups and a double bond
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
[(1R,2S,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol |
InChI |
InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2/t7-,8+,9-,10-/m0/s1 |
InChIキー |
FYTVZXRDKATZTF-JXUBOQSCSA-N |
異性体SMILES |
C1C[C@H]2C=C[C@@H]1[C@@H]([C@H]2CO)CO |
正規SMILES |
C1CC2C=CC1C(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)

